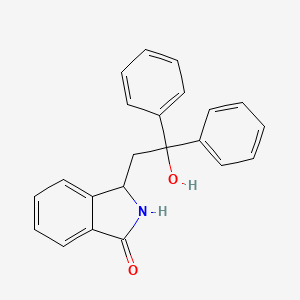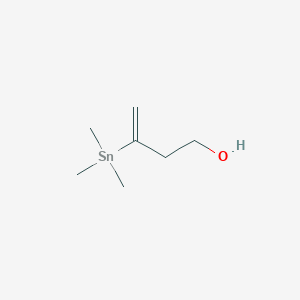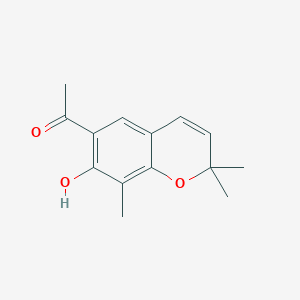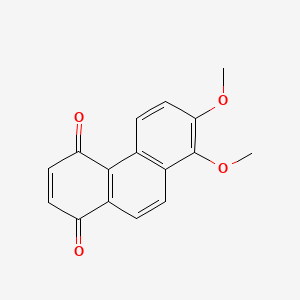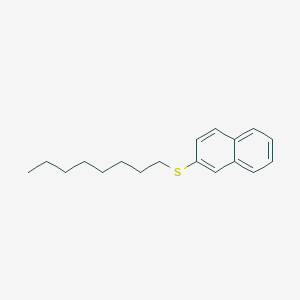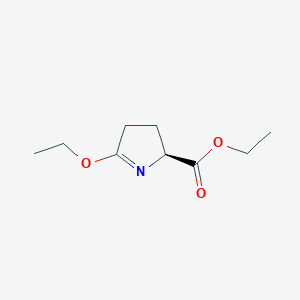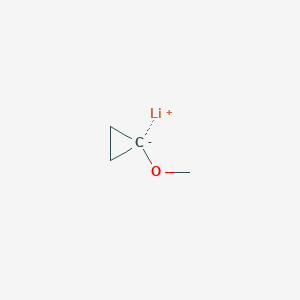
lithium;methoxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methoxycyclopropane is a chemical compound that combines lithium, a highly reactive alkali metal, with methoxycyclopropane, a cyclopropane ring substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxycyclopropane typically involves the reaction of methoxycyclopropane with an organolithium reagent. One common method is to react methoxycyclopropane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of lithium methoxycyclopropane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the highly reactive lithium reagents.
化学反应分析
Types of Reactions
Lithium methoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with lithium methoxycyclopropane under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxycyclopropanol, while reduction could produce methoxycyclopropane derivatives.
科学研究应用
Lithium methoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Catalysis: It may act as a catalyst or catalyst precursor in certain chemical reactions.
作用机制
The mechanism of action of lithium methoxycyclopropane involves the formation of a lithium-carbon bond, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Lithium cyclopropane: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Lacks the lithium atom, making it less reactive in certain chemical reactions.
Lithium methoxyethane: Similar in having a lithium and methoxy group but differs in the carbon chain structure.
Uniqueness
Lithium methoxycyclopropane is unique due to the presence of both a lithium atom and a methoxy-substituted cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
属性
| 75697-62-0 | |
分子式 |
C4H7LiO |
分子量 |
78.1 g/mol |
IUPAC 名称 |
lithium;methoxycyclopropane |
InChI |
InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |
InChI 键 |
RXCFNFDJBSIGJR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CO[C-]1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
